molecular formula C14H18O3 B016345 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid CAS No. 4335-77-7

2-Cyclohexyl-2-hydroxy-2-phenylacetic acid

Cat. No.: B016345
CAS No.: 4335-77-7
M. Wt: 234.29 g/mol
InChI Key: YTRNSQPXEDGWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary synthetic routes for 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid involves the reaction of cyclohexene with benzoylformic acid ester in the presence of a Lewis acid. This reaction yields a novel ester, which is then hydrolyzed and reduced to produce the desired compound . Another method involves the reaction of alkyl mandelate with lithium diisopropylamide, followed by the reaction with cyclohexyl iodide .

Industrial Production Methods: Industrial production of this compound is typically carried out using the aforementioned synthetic routes, optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-Cyclohexyl-2-hydroxy-2-phenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of oxybutynin, it contributes to the drug’s anticholinergic activity by inhibiting muscarinic receptors in the bladder, thereby reducing muscle spasms and urinary frequency . The compound’s hydroxy and phenyl groups play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Uniqueness: 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid is unique due to its specific combination of cyclohexyl and phenyl groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals like oxybutynin highlights its significance in medicinal chemistry .

Properties

IUPAC Name

2-cyclohexyl-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRNSQPXEDGWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863369
Record name alpha-Cyclohexylmandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4335-77-7
Record name (±)-Cyclohexylphenylglycolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4335-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylphenylglycolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4335-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4335-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Cyclohexylmandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyclohexylmandelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYLPHENYLGLYCOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH762W903U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 250 mL round-bottom flask was charged with anhydrous THF (120 mL) at room temperature and then cooled to 0° C. with water/ice bath. Cyclohexylmagnesium chloride solution (2.0 M in ethyl ether) (56 mL, 112 mmol) was added. A solution of ethyl benzoylformate (14.89 g, 79.41 mmol) in THF (20 mL) was added dropwise over 30 minutes. More of THF (10 mL) was added to wash the addition funnel. The resulting mixture was stirred at 0° C. for 15 minutes, and then at room temperature for three hours. The reaction mixture was poured into saturated aqueous ammonium chloride (150 mL). Water (15 mL) was added. The mixture was concentrated to remove the organic solvents. The remaining solution was extracted with EtOAc (2×100 mL). The extraction was washed with brine, dried over sodium sulfate, concentrated to afford a slight green residue. The residue was purified with flash column chromatography on silica gel using 0-8% EtOAc/hexane (20 CV, 40 M column, biotage) to afford 14.955 g of product in 72% yield. 1H-NMR (400 MHz, CDCl3).
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
14.89 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 3
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 4
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 5
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 6
Reactant of Route 6
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
Customer
Q & A

Q1: What is the significance of chirality in 2-cyclohexyl-2-hydroxy-2-phenylacetic acid's pharmaceutical application?

A1: this compound is a chiral molecule, existing as either the R- or S-enantiomer. This chirality is crucial because it directly impacts the pharmacological activity of its derivatives. Specifically, the R-enantiomer of the dimethylaminoethyl ester of this compound exhibits significantly greater anti-acetylcholine potency compared to its S-enantiomer, both in in vitro and in vivo settings. [] This difference highlights the importance of stereospecific synthesis for this compound to produce the desired pharmacological effects.

Q2: How is the absolute configuration of this compound determined?

A2: The absolute configuration of (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acids can be determined through a degradation process. Carbohydrate derivatives with a known absolute configuration at the benzylic center, like PhC(R)(OH)[CHOH]n·CH2·OH, are degraded to yield simple acids of the form PhC(R)(OH)CO2H. [] By comparing the properties of the degraded products with those of synthesized (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acids, their absolute configurations can be assigned.

Q3: What are the synthetic approaches for producing this compound?

A3: There are established methods for synthesizing both the racemic mixture and the enantiomerically pure form of this compound. While racemic synthesis is commonly used for the pharmaceutical drug, producing the (S)-enantiomer specifically involves a more targeted approach. [] This selective synthesis usually involves utilizing chiral auxiliaries or catalysts to ensure the formation of the desired enantiomer.

Q4: Are there alternative compounds or strategies being explored that offer advantages over using this compound derivatives?

A4: While this compound derivatives like oxybutynin have been the mainstay for certain conditions, their use is often associated with adverse effects. [] Consequently, researchers are exploring alternative compounds and strategies. This includes developing newer generations of drugs with improved side effect profiles, exploring different drug delivery systems for more targeted therapy, and investigating non-pharmacological interventions. The search for safer and more effective alternatives is an ongoing area of research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.